Cas no 51740-66-0 (3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide)
![3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide structure](https://www.kuujia.com/scimg/cas/51740-66-0x500.png)
51740-66-0 structure
Product name:3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide Chemical and Physical Properties
Names and Identifiers
-
- 3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
- Card-20(22)-enolide, 3-((O-2,6-dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl-(1.4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1.4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-12,14-dihydroxy-, (3beta,5beta,12beta)-
- 3-{[2,6-dideoxy-3,4-di-O-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
- Card-20(22)-enolide, 3-((O-2,6-dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl-(1.4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1.4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-12,14-dihydroxy-, (3beta,5beta,12beta)-; 3-{[2,6-dideoxy-3,4-di-O-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide; 3-{[2,6-dideoxy-4-O-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(
- EINECS 257-367-7
- 51740-66-0
- DTXSID70966043
- (3beta,5beta,12beta)-3-[(O-2,6-Dideoxy-3,4-di-O-methyl-beta-D-ribo-hexopyranosyl-(1 to 4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1 to 4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-card-20(22)-enolide
-
- Inchi: InChI=1S/C43H68O14/c1-21-38(56-36-18-31(45)39(22(2)53-36)57-37-19-32(49-6)40(50-7)23(3)54-37)30(44)17-35(52-21)55-26-10-12-41(4)25(15-26)8-9-28-29(41)16-33(46)42(5)27(11-13-43(28,42)48)24-14-34(47)51-20-24/h14,21-23,25-33,35-40,44-46,48H,8-13,15-20H2,1-7H3
- InChI Key: NWWMTMVMHKTERH-UHFFFAOYSA-N
- SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC)OC)O
Computed Properties
- Exact Mass: 808.46090684g/mol
- Monoisotopic Mass: 808.46090684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 57
- Rotatable Bond Count: 9
- Complexity: 1480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 21
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 181Ų
3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide Related Literature
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
51740-66-0 (3-{[2,6-dideoxy-4-o-methylhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxy-3-o-methylhexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide) Related Products
- 163046-73-9(Cimicifugoside H-1)
- 89020-11-1(Dregeoside A11)
- 1211523-19-1(2-(2-nitrophenyl)morpholine)
- 1152536-07-6(1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid)
- 2229354-90-7(4-(2-chloroquinolin-3-yl)butan-2-ol)
- 1781722-25-5(1H-Indol-6-amine, 1-cyclopropyl-2,3-dihydro-)
- 40851-66-9(2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid)
- 1592544-68-7(1,4-dichloro-2-(3,3-dimethylbutoxy)-3-iodobutane)
- 1672666-67-9(PT-2385 R-Enantiomer)
- 1214356-80-5(3-Amino-3'-fluorobiphenyl-4-carbonitrile)
Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
